Phenylthiomethyl triphenylphosphonium chloride
CAS No.: 13884-92-9
Cat. No.: VC20760852
Molecular Formula: C25H22ClPS
Molecular Weight: 420.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13884-92-9 |
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Molecular Formula | C25H22ClPS |
Molecular Weight | 420.9 g/mol |
IUPAC Name | triphenyl(phenylsulfanylmethyl)phosphanium;chloride |
Standard InChI | InChI=1S/C25H22PS.ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |
Standard InChI Key | OAUXBAZCEXSXGL-UHFFFAOYSA-M |
SMILES | C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Canonical SMILES | C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Phenylthiomethyl triphenylphosphonium chloride is a quaternary phosphonium salt characterized by a triphenylphosphonium cation bonded to a phenylthiomethyl group. While limited direct data on this specific compound exists in the provided sources, insights can be drawn from structurally analogous triphenylphosphonium salts. Below is a synthesized analysis based on relevant research and industrial applications of related compounds.
Table 1: Comparative Properties of Triphenylphosphonium Salts
*Data inferred from structural analogs.
Synthesis Methods
While no direct synthesis protocol is available in the provided sources, the preparation likely follows nucleophilic substitution or condensation routes, analogous to other triphenylphosphonium chlorides :
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Reaction: Triphenylphosphine reacts with phenylthiomethyl chloride in an inert solvent (e.g., CH₂Cl₂) under controlled temperatures (0°C to room temperature).
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Purification: Recrystallization or column chromatography to isolate the product .
Key Factors Influencing Yield:
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Solvent choice: Polar aprotic solvents enhance ion dissociation .
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Molar ratio: Optimized stoichiometry (e.g., 1:1.2 for similar reactions ).
Applications in Research and Industry
Triphenylphosphonium salts are widely used in organic synthesis and biotechnology. For the phenylthiomethyl variant, potential applications include:
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Antiviral agents: Phosphonium salts exhibit mitochondrial targeting due to their lipophilic cations, a trait leveraged in antiviral drug development .
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Phase transfer catalysis: Facilitates reactions between immiscible phases in industrial synthesis .
Table 2: Industrial Use Cases of Analogous Compounds
Application | Example Compound | Efficiency/Outcome |
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Cephalotaxine synthesis | Methoxymethyl variant | High-purity intermediates |
Polymer production | Benzyltriphenylphosphonium | Enhanced material stability |
Research Gaps and Future Directions
Direct studies on phenylthiomethyl triphenylphosphonium chloride are sparse. Priority areas for investigation include:
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Synthetic optimization: Scalable production methods.
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Biological activity: Quantifying efficacy against viral strains (e.g., HIV-1).
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